molecular formula C11H22N2 B1335884 2-octahydroisoquinolin-2(1H)-ylethanamine CAS No. 10533-14-9

2-octahydroisoquinolin-2(1H)-ylethanamine

Cat. No.: B1335884
CAS No.: 10533-14-9
M. Wt: 182.31 g/mol
InChI Key: UNOSOYOFHHRTED-UHFFFAOYSA-N
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Description

2-Octahydroisoquinolin-2(1H)-ylethanamine is an organic compound with the molecular formula C11H22N2 It belongs to the class of amines and is characterized by the presence of an octahydroisoquinoline ring system attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-octahydroisoquinolin-2(1H)-ylethanamine typically involves the following steps:

    Formation of Octahydroisoquinoline: The starting material, isoquinoline, undergoes hydrogenation in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to form octahydroisoquinoline.

    Alkylation: Octahydroisoquinoline is then subjected to alkylation with an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate (K2CO3) to form the desired ethanamine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Octahydroisoquinolin-2(1H)-ylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted ethanamine derivatives.

Scientific Research Applications

2-Octahydroisoquinolin-2(1H)-ylethanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-octahydroisoquinolin-2(1H)-ylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Octahydroisoquinolin-1(2H)-ylethanamine
  • 2-Octahydroisoquinolin-3(1H)-ylethanamine
  • 2-Octahydroisoquinolin-4(1H)-ylethanamine

Uniqueness

2-Octahydroisoquinolin-2(1H)-ylethanamine is unique due to its specific ring structure and the position of the ethanamine group. This structural configuration imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis. Compared to its analogs, it may exhibit different reactivity and binding affinities, leading to varied biological activities and synthetic utility.

Properties

IUPAC Name

2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13/h10-11H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOSOYOFHHRTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CCC2C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10533-14-9
Record name 2-(decahydroisoquinolin-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Octahydroisoquinolin-2(1H)-ylethanamine (M30) interact with α-Synuclein and affect synaptic transmission?

A1: Research suggests that intracellular α-Synuclein oligomers (αSynO) enhance synaptic transmission, leading to increased frequency, amplitude, and charge transfer of synaptic currents []. This excitatory effect of αSynO on synaptic activity was previously undescribed. M30 appears to counteract this effect. In silico studies, specifically docking analysis and molecular dynamics simulations, indicate that M30 interacts with a central hydrophobic region of α-Synuclein []. This interaction is believed to interfere with α-Synuclein aggregation, reducing the formation of higher-molecular-weight species []. Consequently, M30 administration attenuates the impact of αSynO on synaptic physiology, normalizing synaptic currents [].

Q2: What is the significance of M30's ability to interfere with α-Synuclein aggregation in the context of synucleinopathies?

A2: The accumulation and aggregation of α-Synuclein into toxic oligomers and fibrils is considered a hallmark of synucleinopathies like Parkinson's Disease []. These aggregates disrupt neuronal function and contribute to the disease process. The ability of M30 to interfere with α-Synuclein aggregation, as evidenced by Thioflavin T (ThT) and Western blot analyses, suggests its potential to modify disease progression []. By reducing the formation of these toxic species, M30 might offer a novel therapeutic strategy for mitigating neuronal damage and potentially slowing disease progression in synucleinopathies.

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